molecular formula C18H32O2 B1235180 6Z,9Z-octadecadienoic acid CAS No. 28290-77-9

6Z,9Z-octadecadienoic acid

Cat. No. B1235180
CAS RN: 28290-77-9
M. Wt: 280.4 g/mol
InChI Key: ZMKDEQUXYDZSNN-UTJQPWESSA-N
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Description

6Z,9Z-Octadecadienoic acid (6Z,9Z-ODA) is an essential fatty acid found in the human body that plays a role in many metabolic processes. It is a polyunsaturated fatty acid (PUFA) that is composed of two double bonds between carbons in its hydrocarbon chain. 6Z,9Z-ODA is a member of the omega-6 family of fatty acids and is naturally found in some vegetable oils, nuts, and seeds. It has been used in research studies to understand the role of fatty acids in metabolic processes, as well as to develop potential therapeutic applications. In

Scientific Research Applications

Antifungal and Biological Activities

  • Mangrove Rhizosphere Soil-Derived Fungus : A study by (Liang et al., 2019) found that certain unsaturated fatty acids, including analogs of 6Z,9Z-octadecadienoic acid, were isolated from the mangrove rhizosphere soil-derived fungus Penicillium javanicum HK1-22. These compounds showed significant antifungal activities against various crop pathogens.

Lipid Peroxidation Markers

  • Markers for Lipid Peroxidation : Research by (Spiteller & Spiteller, 1997) indicates that hydroxy derivatives of unsaturated fatty acids like 6Z,9Z-octadecadienoic acid are enriched in lipid peroxidation processes, making them nearly ideal markers for such biological processes.

Metabolism in Human Leukocytes

  • Oxidative Metabolism in Leukocytes : A study conducted by (Reinaud et al., 1989) revealed that upon incubation with human leukocytes, linoleic acid (which can transform into compounds like 6Z,9Z-octadecadienoic acid) is predominantly converted into 13-hydroxy-9Z, 11E-octadecadienoic acid. This is a crucial finding in understanding the role of these fatty acids in human immune responses.

Free Radical Oxidation

  • Oxidation Studies : Research by (Manini et al., 2005) explored the reaction of hydroxy-octadecadienoic acids (structurally related to 6Z,9Z-octadecadienoic acid) with the Fenton reagent. These studies provide insights into the oxidative stress pathways in which these fatty acids might be involved.

Role in Plant Biology

  • Pollen Analysis in Brassica campestris : A study by (Yang et al., 2012) analyzed hydroxy fatty acids, including those structurally similar to 6Z,9Z-octadecadienoic acid, in the pollen of Brassica campestris. These compounds play a significant role in plant biology and reproduction.

Synthesis and Chemical Applications

  • Synthesis for Pheromone Attractants : (Wang & Zhang, 2007) reported on the synthesis of compounds from alpha-linolenic acid (related to 6Z,9Z-octadecadienoic acid) for use as pheromone attractants in pest control.

properties

IUPAC Name

(6Z,9Z)-octadeca-6,9-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,12-13H,2-8,11,14-17H2,1H3,(H,19,20)/b10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKDEQUXYDZSNN-UTJQPWESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301933
Record name (6Z,9Z)-6,9-Octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28290-77-9
Record name (6Z,9Z)-6,9-Octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28290-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,9-Linoleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028290779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6Z,9Z)-6,9-Octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6Z,9Z-octadecadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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